Product packaging for 2,6-Dihydroxypseudooxynicotine(Cat. No.:)

2,6-Dihydroxypseudooxynicotine

货号: B1242897
分子量: 210.23 g/mol
InChI 键: JJJLAXLRPLCXNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,6-Dihydroxypseudooxynicotine (2,6-DHPON) is a pivotal intermediate compound in the microbial catabolism of nicotine, specifically within the hybrid pyridine and pyrrolidine (VPP) pathway utilized by various bacteria, including Pseudomonas geniculata N1 and Agrobacterium tumefaciens S33 . This pathway is a subject of significant research interest for its potential in bioremediation of nicotine-contaminated waste and for bioconversion applications aimed at generating valuable pyridine derivatives . In the metabolic sequence, this compound is produced from 6-hydroxypseudooxynicotine (6-HPON) by the enzyme 6-hydroxypseudooxynicotine amine oxidase (HisD) . It is subsequently hydrolyzed by the enzyme this compound hydrolase, which cleaves the molecule to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate . This cleavage represents a critical branch point, connecting the upstream processing of the nicotine molecule to the downstream steps that ultimately lead to the breakdown of the pyridine ring . Research into this compound and the enzymes that process it provides fundamental insights into the molecular mechanisms of bacterial nicotine biodegradation . Understanding the structure and function of the involved enzymes, such as the HisD amine oxidase, guides the rational engineering of these proteins for more efficient biodegradation processes or for the synthesis of desired chemical products . This compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B1242897 2,6-Dihydroxypseudooxynicotine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H14N2O3

分子量

210.23 g/mol

IUPAC 名称

6-hydroxy-5-[4-(methylamino)butanoyl]-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15)

InChI 键

JJJLAXLRPLCXNT-UHFFFAOYSA-N

SMILES

CNCCCC(=O)C1=C(NC(=O)C=C1)O

规范 SMILES

CNCCCC(=O)C1=C(NC(=O)C=C1)O

产品来源

United States

Biosynthesis and Enzymatic Formation of 2,6 Dihydroxypseudooxynicotine

Precursors to 2,6-Dihydroxypseudooxynicotine in Nicotine (B1678760) Degradation

The journey from the toxic alkaloid nicotine to this compound involves several metabolic steps. The direct precursor to this compound is 6-hydroxypseudooxynicotine (B1220760).

Formation of 6-hydroxypseudooxynicotine

In bacteria such as Arthrobacter nicotinovorans, the degradation of nicotine begins with the hydroxylation of the pyridine (B92270) ring. mdpi.comnih.gov This initial reaction is catalyzed by the enzyme nicotine dehydrogenase (Ndh), which introduces a hydroxyl group at the C-6 position of the pyridine ring to form 6-hydroxynicotine. mdpi.com

Following this, the enzyme 6-hydroxynicotine oxidase (6-HLNO) oxidizes 6-hydroxynicotine to produce 6-hydroxy-N-methylmyosmine. mdpi.com The formation of 6-hydroxypseudooxynicotine then occurs through a non-enzymatic reaction where a water molecule is added to 6-hydroxy-N-methylmyosmine. beilstein-journals.orgbeilstein-journals.orgnih.gov A similar pathway, termed a hybrid of the pyridine and pyrrolidine (B122466) pathways, has also been identified in Agrobacterium tumefaciens S33, which also generates 6-hydroxypseudooxynicotine as an intermediate. nih.govnih.gov This compound serves as the substrate for the next enzymatic step leading to this compound.

Molecular Characterization of 6-Hydroxypseudooxynicotine Dehydrogenase (Ketone Dehydrogenase, KDH; EC 1.5.99.14)

The conversion of 6-hydroxypseudooxynicotine to this compound is catalyzed by 6-hydroxypseudooxynicotine dehydrogenase, an enzyme also known as ketone dehydrogenase (KDH). mdpi.combeilstein-journals.org This enzyme performs a second hydroxylation on the pyridine ring, a critical step that ultimately leads to the formation of 2,6-dihydroxypyridine (B1200036) after the side chain is cleaved. nih.gov

Enzyme identification and genetic locus (e.g., kdha, dhb, kdhc genes on plasmid pAO1)

In Arthrobacter nicotinovorans, the genes encoding KDH are located on the large, 160-kb megaplasmid pAO1, which carries the genetic information for nicotine catabolism. beilstein-journals.orgnih.gov The enzyme is encoded by a cluster of genes identified as kdhA (or kdhS), dhb (or kdhM), and kdhc (or kdhL). beilstein-journals.orgbeilstein-journals.orgrcsb.org Interestingly, the gene arrangement is discontinuous; the genes for the small and medium subunits (kdhA and dhb) are located together, while the gene for the large subunit (kdhc) is found over 4,000 base pairs away and is transcribed in the opposite direction. nih.gov

**Table 1: Genes Encoding 6-Hydroxypseudooxynicotine Dehydrogenase (KDH) in *Arthrobacter nicotinovorans***

Gene Alternative Name Encoded Subunit Subunit Mass (approx.) Function/Cofactor Association
kdhc kdhL Large 87 kDa Contains molybdopterin cytosine dinucleotide (MCD) cofactor. mdpi.combeilstein-journals.orgnih.gov
dhb kdhM Middle 32 kDa Harbors flavin adenine (B156593) dinucleotide (FAD). mdpi.comnih.gov
kdhA kdhS Small 17.6 kDa Carries two [2Fe-2S] iron-sulfur clusters. mdpi.comnih.gov

Subunit composition and oligomeric state

Ketone dehydrogenase is a complex heterotrimeric enzyme, meaning it is composed of three different protein subunits. mdpi.comnih.gov These are designated as the large (L), medium (M), and small (S) subunits based on their respective molecular weights. The holoenzyme consists of one of each subunit:

KdhL (KdhC): The large subunit with a mass of approximately 87 kDa. mdpi.com

KdhM (KdhB): The medium-sized subunit with a mass of about 32 kDa. mdpi.com

KdhS (KdhA): The small subunit, with a mass around 17.6 kDa. mdpi.com

Cofactor requirements (e.g., molybdopterin cytosine dinucleotide, Mo, Fe-S cluster, FAD)

The catalytic activity of KDH is dependent on a sophisticated array of integrated cofactors, each housed within a specific subunit. nih.gov KDH is classified as a molybdenum hydroxylase. mdpi.com

The large subunit (KdhL) contains the catalytic heart of the enzyme, a molybdenum cofactor in the form of molybdopterin cytosine dinucleotide (MCD) . mdpi.comnih.govcreative-enzymes.com The presence of molybdenum (Mo) is essential for the hydroxylation reaction. nih.gov The assembly of this active holoenzyme is dependent on a functional mobA gene, which is required for the biosynthesis of the MCD cofactor. nih.gov

The middle subunit (KdhM) contains one molecule of flavin adenine dinucleotide (FAD) . mdpi.comnih.gov

The small subunit (KdhS) is an iron-sulfur protein, containing two [2Fe-2S] clusters . mdpi.comnih.gov

These cofactors form an internal electron transport chain that facilitates the transfer of electrons during the catalytic cycle.

Table 2: Cofactors of 6-Hydroxypseudooxynicotine Dehydrogenase (KDH)

Cofactor Associated Subunit Function
Molybdopterin cytosine dinucleotide (MCD) Large (KdhL/KdhC) Catalytic site for hydroxylation, contains Molybdenum (Mo). mdpi.comnih.gov
Flavin adenine dinucleotide (FAD) Middle (KdhM/KdhB) Electron transfer. nih.gov
[2Fe-2S] clusters (two) Small (KdhS/KdhA) Intramolecular electron transfer. nih.gov

Structural insights and homology to related enzymes (e.g., nicotine dehydrogenase, xanthine (B1682287) dehydrogenase)

KDH belongs to the well-characterized xanthine oxidase family of molybdenum hydroxylases. mdpi.com This family also includes nicotine dehydrogenase (Ndh), the first enzyme in the nicotine degradation pathway of A. nicotinovorans. mdpi.combeilstein-journals.org

There is significant structural and sequence homology between KDH and Ndh. The small (kdhA) and medium (dhb) subunits of KDH show considerable sequence similarity to their respective counterparts in nicotine dehydrogenase. beilstein-journals.orgbeilstein-journals.org The large subunit, kdhc, however, shares the highest degree of similarity with chicken xanthine dehydrogenase. beilstein-journals.orgbeilstein-journals.org The crystal structure of the KDH holoenzyme has been successfully determined, providing detailed insights into its architecture and the arrangement of its subunits and cofactors. mdpi.com This structural information supports the proposed mechanism of catalysis and electron transfer within the enzyme, which is analogous to that of other members of the molybdenum hydroxylase family. mdpi.combeilstein-journals.org

Mechanistic Aspects of this compound Formation

The formation of this compound is a key step in the pyridine pathway of nicotine degradation, a metabolic route primarily characterized in the soil bacterium Arthrobacter nicotinovorans (recently reclassified as Paenarthrobacter nicotinovorans). beilstein-journals.orgfebscongress.org This pathway allows the bacterium to utilize nicotine as its sole source of carbon and nitrogen. oup.com The genes encoding the enzymes for this pathway are located on the pAO1 catabolic megaplasmid. febscongress.orgresearchgate.net

This compound is synthesized through the enzymatic hydroxylation of its precursor, 6-hydroxypseudooxynicotine. semanticscholar.orgpreprints.org This reaction is catalyzed by the enzyme 6-hydroxypseudooxynicotine dehydrogenase, which is also referred to as ketone dehydrogenase (KDH). beilstein-journals.orgresearchgate.netmdpi.com This enzyme introduces a second hydroxyl group onto the pyridine ring of the substrate. mdpi.comresearchgate.net Following its formation, this compound is further metabolized by this compound hydrolase, which cleaves the molecule into 2,6-dihydroxypyridine and γ-N-methylaminobutyrate. mdpi.comresearchgate.netnih.govuniprot.org

Table 1: Key Enzyme in this compound Formation

Enzyme Name Abbreviation EC Number Substrate Product Organism

The conversion of 6-hydroxypseudooxynicotine to this compound is a hydroxylation reaction that occurs at the C2 position of the pyridine ring. researchgate.net This biochemical transformation is carried out by ketone dehydrogenase (KDH), a member of the molybdenum hydroxylase family, which also includes enzymes like nicotine dehydrogenase and xanthine oxidoreductase. beilstein-journals.orgresearchgate.netbeilstein-journals.org A defining characteristic of this enzyme family's mechanism is the incorporation of an oxygen atom from a water molecule into the substrate, rather than from molecular oxygen (O₂). semanticscholar.orgbeilstein-journals.org

KDH is a complex metalloprotein composed of three distinct subunits, encoded by the kdhA, kdhB, and kdhC genes found on the pAO1 plasmid. beilstein-journals.orgnih.govbeilstein-journals.org The enzyme's catalytic activity is dependent on several cofactors. The large subunit (KdhA) contains a molybdopterin cytosine dinucleotide (MCD) cofactor, which is the site of the hydroxylation reaction. preprints.orgmdpi.com The predicted sequences of the small (KdhC) and medium (KdhB) subunits show significant similarity to the corresponding subunits of nicotine dehydrogenase, suggesting they house the iron-sulfur clusters and flavin adenine dinucleotide (FAD) cofactor, respectively, which are essential for transferring electrons generated during the catalytic cycle. beilstein-journals.orgnih.govbeilstein-journals.org The mechanism is believed to be analogous to that of other molybdopterin enzymes, where the substrate is hydroxylated at the molybdenum center, and electrons are subsequently shuttled through the internal iron-sulfur and FAD centers to an external electron acceptor. beilstein-journals.orgbeilstein-journals.org

Table 2: Subunit Composition of Ketone Dehydrogenase (KDH)

Gene Subunit Predicted Cofactor/Function Source
kdhA Large Molybdopterin cytosine dinucleotide (MCD); Catalytic site beilstein-journals.orgmdpi.comnih.gov
kdhB Medium Flavin adenine dinucleotide (FAD); Electron transfer beilstein-journals.orgnih.gov

Table 3: Chemical Compounds Mentioned in the Article

Compound Name Abbreviation
This compound 2,6-DHPON
2,6-Dihydroxypyridine 2,6-DHP
6-Hydroxypseudooxynicotine 6-HPON
Flavin adenine dinucleotide FAD
Nicotine -
Water H₂O

Catabolic Pathways and Enzymatic Cleavage of 2,6 Dihydroxypseudooxynicotine

Identification of Cleavage Products of 2,6-Dihydroxypseudooxynicotine

The enzymatic hydrolysis of this compound yields two primary products, effectively splitting the molecule into its pyridine (B92270) and aliphatic components.

The enzyme this compound hydrolase catalyzes the cleavage of this compound. researchgate.net This reaction breaks the C-C bond, resulting in the formation of 2,6-dihydroxypyridine (B1200036) and 4-(methylamino)butanoate, also known as γ-N-methylaminobutyrate. researchgate.netethz.ch This step is crucial for the further metabolism of the nicotine (B1678760) molecule, as the resulting products enter subsequent catabolic pathways. nih.gov The 2,6-dihydroxypyridine is further hydroxylated, while the 4-(methylamino)butanoate is processed to eventually enter the citric acid cycle. nih.gov

Table 1: Cleavage Reaction of this compound
SubstrateEnzymeProducts
This compoundThis compound Hydrolase (DHPONH)2,6-Dihydroxypyridine and 4-(methylamino)butanoate

Molecular and Structural Characterization of this compound Hydrolase (DHPONH; EC 3.7.1.19)

The enzyme responsible for the cleavage of this compound has been identified and extensively characterized, providing insights into its structure and catalytic mechanism.

The gene encoding this compound hydrolase (DHPONH) has been located on the pAO1 plasmid in Arthrobacter nicotinovorans. researchgate.net Specifically, it has been identified as an open reading frame, ORF367. This plasmid contains a cluster of genes responsible for nicotine catabolism. The DHPONH enzyme consists of 367 amino acids. uniprot.org

Based on its structure and sequence, DHPONH is classified as a member of the α/β hydrolase superfamily. pdbj.org This large and diverse family of enzymes is characterized by a conserved α/β-hydrolase fold, which consists of a central β-sheet flanked by α-helices. nih.govnih.gov Members of this family catalyze a wide range of hydrolytic reactions. frontiersin.org

The crystal structure of DHPONH has been determined, revealing a classic α/β hydrolase fold. pdbj.org The enzyme exists as a dimer. pdbj.org A notable feature of DHPONH is a large N-terminal domain that shields the active site, a characteristic that distinguishes it from other C-C bond cleaving α/β-hydrolases involved in the degradation of aromatic compounds. pdbj.org

Like many α/β hydrolases, the catalytic activity of DHPONH relies on a catalytic triad (B1167595) of amino acid residues located within the active site. pdbj.orgwikipedia.org In DHPONH, this triad consists of Serine 217 (Ser217), Aspartate 300 (Asp300), and Histidine 329 (His329). pdbj.org This arrangement of residues forms a charge-relay network that facilitates the nucleophilic attack on the substrate, leading to its cleavage. bbk.ac.ukwikibooks.org

Table 2: Properties of this compound Hydrolase (DHPONH)
PropertyDescription
Enzyme NameThis compound Hydrolase (DHPONH)
EC Number3.7.1.19
Genetic LocusORF367 on plasmid pAO1 in Arthrobacter nicotinovorans
Enzyme Familyα/β Hydrolase
Catalytic TriadSer217, Asp300, His329

Enzymatic Reaction Mechanism of this compound Hydrolase

The enzymatic degradation of this compound is a critical step in the nicotine catabolism pathway utilized by soil bacteria such as Arthrobacter nicotinovorans. wikipedia.org The enzyme responsible for this reaction, this compound hydrolase (DHPONH), belongs to the α/β-hydrolase superfamily. nih.gov It facilitates the cleavage of a carbon-carbon bond, converting 1-(2,6-dihydroxypyridin-3-yl)-4-(methylamino)butan-1-one into 2,6-dihydroxypyridine and 4-methylaminobutanoate. wikipedia.org The enzyme possesses a catalytic triad, a common feature of this superfamily, located within the active site that is essential for its catalytic function. nih.gov

Table 1: Overview of the this compound Hydrolase Reaction
ComponentDescription
EnzymeThis compound Hydrolase (DHPONH)
EC Number3.7.1.19 wikipedia.org
SubstrateThis compound wikipedia.org
Products2,6-Dihydroxypyridine and 4-methylaminobutanoate wikipedia.org
OrganismArthrobacter nicotinovorans wikipedia.org

Proposed mechanism of C-C bond cleavage

The cleavage of the C-C bond in this compound by DHPONH is a challenging enzymatic reaction. eltislab.com Unlike many hydrolases that act on ester or amide bonds, DHPONH targets a stable carbon-carbon bond. The proposed mechanism for this cleavage differs from that of other C-C bond cleaving α/β-hydrolases found in bacterial meta-cleavage pathways. nih.gov While those enzymes typically release alkenes, DHPONH catalyzes a retro-Friedel-Crafts acylation reaction. nih.gov This type of reaction involves the cleavage of a bond between a carbonyl carbon and an adjacent aromatic ring. The catalytic triad within the enzyme's active site is fundamental to this process, activating the substrate for the bond-breaking step. nih.gov

Role of tautomerization in substrate presentation

A key feature enabling the C-C bond cleavage is the keto-enol tautomerization of the substrate's 2,6-dihydroxypyridine ring. researchgate.net This process is crucial for activating the scissile bond prior to cleavage. eltislab.com The aromatic nature of the pyridine ring can be lost through tautomerization, which makes the subsequent hydrolytic cleavage reaction easier to proceed without necessitating a preliminary ring-opening step, a common strategy in the degradation of other aromatic compounds. researchgate.net This tautomerization presents the substrate to the enzyme's active site in a conformation that is susceptible to enzymatic attack at the carbonyl carbon adjacent to the ring. researchgate.net

Nucleophilic attack and acyl-enzyme intermediate formation

The canonical mechanism for many α/β-hydrolases involves a nucleophilic attack on the substrate's carbonyl carbon by the serine residue of the catalytic triad. nih.govnih.gov This attack is facilitated by the other members of the triad, a histidine and an acidic residue (aspartate or glutamate). nih.gov This process typically leads to the formation of a tetrahedral intermediate which then collapses, creating a covalent acyl-enzyme intermediate and releasing the first product. nih.govresearchgate.net

However, for this compound hydrolase, structural and modeling studies have presented an alternative hypothesis. It is suggested that a covalent acyl-enzyme intermediate may not be formed. nih.gov Instead, the catalytic triad may function to activate a water molecule directly for the hydrolysis reaction. nih.gov This suggests a mechanism where the triad merely supports a direct hydrolysis rather than forming a temporary covalent bond with the substrate. nih.gov

Table 2: Standard Catalytic Triad of α/β-Hydrolases
ResidueRole in Catalysis
Serine (Nucleophile)Performs the nucleophilic attack on the substrate's carbonyl carbon. nih.gov
Histidine (Base)Activates the serine residue by accepting its proton and later activates a water molecule for hydrolysis. nih.gov
Aspartate/Glutamate (Acid)Stabilizes the positive charge on the histidine, increasing its basicity. nih.gov

Hydrolysis of the acyl-enzyme intermediate

In the conventional mechanism involving an acyl-enzyme intermediate, the final step is deacylation. nih.gov Here, the catalytic histidine activates a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. nih.govnih.gov This forms a second tetrahedral intermediate that subsequently collapses, releasing the second product (the acyl group) and regenerating the free enzyme for another catalytic cycle. nih.gov

In the alternative mechanism proposed for DHPONH, where no covalent intermediate is formed, this step is conceptually different. Structural models indicate that a hydrolytic water molecule can be positioned at a geometrically suitable site within the active center, even in the presence of the substrate. nih.gov In this scenario, the catalytic triad facilitates a direct attack by this water molecule on the substrate's carbonyl carbon, leading to the cleavage of the C-C bond and the release of both products without the formation and subsequent hydrolysis of an acyl-enzyme intermediate. nih.gov

Genetic and Molecular Regulation of 2,6 Dihydroxypseudooxynicotine Metabolic Enzymes

Genomic Organization of Genes Involved in DHPON Metabolism (e.g., pAO1 plasmid)

In the well-studied Gram-positive bacterium, Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans), the genetic determinants for nicotine (B1678760) catabolism, including the enzymes that process DHPON, are located on a large, self-transmissible megaplasmid designated pAO1. nih.govnih.govasm.orgnih.gov This 165-kilobase plasmid harbors a "nic-gene" cluster, where genes are organized into functional modules. nih.govresearchgate.net This modular arrangement is not accidental; it facilitates the coordinated regulation and expression of the entire metabolic pathway. nih.gov

The gene encoding the enzyme directly responsible for DHPON breakdown, 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH), is found within this cluster. asm.orgbeilstein-journals.org This enzyme, also referred to as Pnh, catalyzes the hydrolytic cleavage of the C-C bond in DHPON to yield 2,6-dihydroxypyridine (B1200036) (DHP) and γ-N-methylaminobutyrate. asm.orgresearchgate.net The gene for DHPONH is situated next to the gene for the large subunit of 6-hydroxypseudooxynicotine (B1220760) dehydrogenase (KdhL), the enzyme responsible for producing DHPON's immediate precursor. beilstein-journals.org

Other genes essential for the subsequent steps of the pathway are also located on the pAO1 plasmid. These include genes for 2,6-dihydroxypyridine 3-hydroxylase (DhpH), γ-N-methylaminobutyrate oxidase (MabO), and monoamine oxidase (Mao), which further process the breakdown products of DHPON. asm.orgbeilstein-journals.orgresearchgate.net The clustering of these catabolic genes on the pAO1 plasmid ensures their collective transfer and stable inheritance, providing the host bacterium with the complete capability to utilize nicotine as a sole source of carbon and nitrogen. asm.orgnih.gov

เจนตารางแบบอินเทอร์แอคทีฟ

GeneEncoded Enzyme/ProteinFunction in DHPON MetabolismLocation
pnh / dhponhThis compound hydrolaseHydrolyzes DHPON to 2,6-dihydroxypyridine and γ-N-methylaminobutyrate. asm.orgbeilstein-journals.orgpAO1 plasmid asm.org
kdhL/M/S6-hydroxypseudooxynicotine dehydrogenase (subunits)Produces the precursor to DHPON. researchgate.netbeilstein-journals.orgpAO1 plasmid researchgate.net
dhpH / hph2,6-dihydroxypyridine 3-hydroxylaseHydroxylates the 2,6-dihydroxypyridine product. asm.orgresearchgate.netfrontiersin.orgpAO1 plasmid asm.org
mabOγ-N-methylaminobutyrate oxidaseOxidatively demethylates the γ-N-methylaminobutyrate product. nih.govbeilstein-journals.orgpAO1 plasmid nih.gov
pmfRTranscriptional Activator PmfRRegulates the expression of downstream metabolic operons. nih.govnih.govuniprot.orgpAO1 plasmid uniprot.org

Transcriptional Regulation of Enzyme Expression

The expression of the enzymatic machinery for DHPON metabolism is tightly controlled at the transcriptional level to prevent wasteful protein synthesis in the absence of the substrate.

The expression of genes involved in the nicotine catabolic pathway, including those for DHPON metabolism, is inducible. asm.org Transcripts for the enzymes are detected when the bacteria are grown in the presence of nicotine, demonstrating that the operons are part of a "nicotine regulon". nih.govnih.gov This nicotine-dependent expression ensures that the metabolic pathway is activated only when needed. For instance, proteomics analysis of P. nicotinovorans has shown that enzymes like DHPONH, DhpH, and MabO have a nicotine-dependent expression pattern. researchgate.net

A key transcriptional regulator identified in A. nicotinovorans is PmfR. nih.govnih.gov PmfR functions as a transcriptional activator for operons involved in the lower part of the nicotine degradation pathway. nih.govresearchgate.net Disruption of the pmfR gene abolishes the transcription of the operon containing mabO, the gene for γ-N-methylaminobutyrate oxidase, which processes one of the products of the DHPON hydrolase reaction. nih.govuniprot.org PmfR belongs to the widespread helix-turn-helix (HTH) family of DNA-binding proteins. researchgate.net It binds to a specific DNA sequence located upstream of the promoter region of its target operons. nih.gov The core binding site for PmfR has been identified as the sequence GTTT-14 bp-AAAC, which is located upstream of the -35 promoter region. nih.govuniprot.org

Transcriptional regulators like PmfR typically require an effector molecule—a small molecule derived from the metabolic pathway—to bind to the regulator and modulate its DNA-binding activity or its interaction with RNA polymerase. nih.govwikipedia.orgebi.ac.uk This allows the cell to directly sense the presence of metabolic intermediates. In the case of PmfR, however, the specific effector molecule that modulates its activity remains unknown. researchgate.netresearchgate.net Researchers have tested several compounds from the nicotine degradation pathway, including nicotine, 6-hydroxypseudooxynicotine, and γ-N-methylaminobutyrate, but none were found to affect the DNA-binding ability of PmfR in vitro. nih.gov This suggests that the sensing mechanism for this part of the pathway is either mediated by an as-yet-unidentified intermediate or involves a more complex regulatory cascade.

Comparative Genomics and Evolution of DHPON Metabolic Pathways

The pyridine (B92270) pathway, which involves DHPON, is just one of several strategies that bacteria have evolved to degrade nicotine. Comparative genomics reveals both conservation and divergence in these pathways across different bacterial lineages.

The pyridine pathway for nicotine degradation, which features DHPON as a central intermediate, is predominantly found in Gram-positive bacteria belonging to the phylum Actinobacteria, such as species of Arthrobacter, Paenarthrobacter, Rhodococcus, and Nocardioides. nih.govresearchgate.net In contrast, many Gram-negative bacteria, such as those from the genus Pseudomonas, utilize a different pyrrolidine (B122466) pathway. frontiersin.org A third, hybrid pathway (the VPP pathway) has also been identified, primarily in Gram-negative bacteria, which shares initial steps with the pyridine pathway before diverging to intermediates common to the pyrrolidine pathway. nih.govbeilstein-journals.orgnih.gov

Comparative genomic analyses of various Arthrobacter and Paenarthrobacter strains show that the nic-gene clusters, which include the gene for DHPON hydrolase, are highly syntenic (show conservation of gene order). researchgate.net While the core catabolic genes are conserved, these clusters are often located on mobile genetic elements like the pAO1 plasmid, suggesting that horizontal gene transfer has played a significant role in the dissemination of this metabolic capability among soil bacteria. nih.govresearchgate.net Phylogenetic analysis indicates that the VPP pathway, despite sharing initial steps with the pyridine pathway, is more closely related evolutionarily to the pyrrolidine pathway. nih.govbeilstein-journals.org This highlights the mosaic nature of metabolic pathway evolution, where modules of genes can be mixed and matched to create new catabolic capacities.

เจนตารางแบบอินเทอร์แอคทีฟ

Nicotine Degradation PathwayKey IntermediatePredominant Bacterial GroupExample Genera
Pyridine PathwayThis compound (DHPON)Gram-positive Actinobacteria nih.govArthrobacter, Paenarthrobacter, Rhodococcus researchgate.net
Pyrrolidine Pathway6-hydroxy-3-succinoyl-pyridine (HSP)Gram-negative Proteobacteria frontiersin.orgPseudomonas frontiersin.orgnih.gov
VPP (Variant) Pathway6-hydroxypseudooxynicotine (6-HPON)Gram-negative Proteobacteria nih.govOchrobactrum, Agrobacterium, Shinella nih.govbeilstein-journals.org

Gene transfer mechanisms (e.g., plasmids)

The dissemination of metabolic pathways for compounds like this compound among bacteria is largely facilitated by horizontal gene transfer (HGT). This process allows for the rapid evolution of catabolic capabilities in microbial populations, enabling them to adapt to new environmental niches, such as those contaminated with nicotine. frontiersin.orgasm.org Catabolic plasmids, in particular, are significant vehicles for HGT, carrying clusters of genes that encode the enzymatic machinery required to degrade specific organic compounds. nih.govuq.edu.au

A prime example of plasmid-mediated transfer of nicotine degradation genes is the pAO1 plasmid found in the Gram-positive soil bacterium Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans). nih.govacs.org This 165-kb megaplasmid contains the entire set of genes required for the pyridine pathway of nicotine catabolism, which includes the gene for this compound hydrolase (DHPONH), the enzyme that specifically processes this compound. frontiersin.orgnih.govnih.govnih.gov The presence of the pAO1 plasmid confers upon its host the ability to utilize nicotine as a sole source of carbon and nitrogen. nih.gov

The genes responsible for nicotine metabolism on the pAO1 plasmid are organized into a functional unit known as the nic-gene cluster. acs.orgresearchgate.net Research has revealed that this cluster is part of a larger, mobile genetic element called a catabolic transposon. asm.orgscispace.comnih.gov Transposons are DNA sequences that can change their position within a genome, sometimes moving from plasmids to the chromosome or between different plasmids. uq.edu.au This mobility significantly enhances the spread of the nicotine degradation pathway to a diverse range of soil bacteria. asm.orgscispace.comresearchgate.net

The modular structure of the pAO1 plasmid, with its distinct regions for replication, conjugation, and catabolism, suggests it has been assembled over time through various HGT events. nih.gov Evidence for the transfer of the nic-gene cluster is found in the identification of highly similar gene clusters and plasmids in other bacterial strains. scispace.com For instance, comparative genomic analyses have identified the pAO1-like plasmid and its associated nic-genes in various Arthrobacter and Paenarthrobacter species, indicating a history of successful horizontal transfer within these genera. scispace.com The transfer is not limited to closely related bacteria; the presence of nicotine degradation pathways in Gram-negative bacteria like Pseudomonas species also suggests that HGT plays a central role in distributing these catabolic traits across different bacterial phyla. frontiersin.orgasm.org

The transfer of the pAO1 plasmid can occur through conjugation, a process of direct cell-to-cell contact. nih.govuq.edu.au Although few conjugation-promoting proteins have been identified on pAO1, it has been successfully transferred to a pAO1-negative strain in laboratory settings. nih.gov This demonstrates that the entire metabolic capability for nicotine degradation, including the breakdown of this compound, can be passed between bacteria in a single transfer event.

Table 1: Plasmids and Genetic Elements in the Transfer of Nicotine Catabolism Genes

Genetic ElementHost Organism (Example)Key Genes TransferredMechanism of TransferReferences
pAO1 Plasmid Paenarthrobacter nicotinovoransnic-gene cluster, including genes for nicotine dehydrogenase (NDH), ketone dehydrogenase (KDH), and this compound hydrolase (DHPONH)Conjugation, Horizontal Gene Transfer (HGT) nih.govacs.orgnih.govbeilstein-journals.org
nic-gene cluster Paenarthrobacter nicotinovoransComplete set of genes for the pyridine pathway of nicotine degradation.Contained within a catabolic transposon on the pAO1 plasmid, facilitating movement between plasmids and chromosomes. acs.orgasm.orgscispace.comnih.gov
Catabolic Transposon Found within the pAO1 plasmidThe core nic-gene cluster responsible for nicotine breakdown.Transposition, Horizontal Gene Transfer (HGT) researchgate.netasm.orgscispace.comnih.gov

Advanced Analytical Methodologies for Research on 2,6 Dihydroxypseudooxynicotine

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for separating and quantifying 2,6-dihydroxypseudooxynicotine from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for metabolic profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the metabolic profiling of nicotine (B1678760) degradation pathways, allowing for the separation and quantification of various metabolites, including this compound. jfda-online.comprotocols.io In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of analytes between the two phases results in their separation.

For the analysis of polar compounds like this compound, reversed-phase HPLC is commonly employed, often using C18 columns. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govlcms.cz The retention time, the time it takes for a specific analyte to pass through the column, is a key parameter for its identification. mdpi.com

Metabolic profiling studies using HPLC can reveal the dynamic changes in the concentrations of this compound and other related metabolites over time, providing insights into the kinetics of the enzymatic reactions involved in nicotine degradation. nih.govunirioja.es

Gas Chromatography (GC) for volatile derivatives in research

Gas Chromatography (GC) is another valuable separation technique, particularly for volatile compounds. researchgate.netalwsci.com Since this compound is a non-volatile compound, it requires a chemical derivatization step to increase its volatility before GC analysis. researchgate.netalwsci.com Derivatization involves chemically modifying the analyte to produce a more volatile and thermally stable derivative. jfda-online.comgcms.cz Common derivatization techniques include silylation, acylation, and alkylation, which target the polar functional groups of the molecule. jfda-online.comgcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation is achieved based on the different boiling points and interactions of the derivatives with the stationary phase. GC can provide high-resolution separation of complex mixtures and is often used for the analysis of various metabolites in research. nih.gov

Coupling with Mass Spectrometry (MS) for structural confirmation and sensitive quantification (e.g., HPLC-MS/MS)

The coupling of chromatographic techniques with Mass Spectrometry (MS) provides a powerful analytical platform for both structural confirmation and highly sensitive quantification. protocols.ioresearchgate.netchromatographyonline.com

HPLC-MS/MS is a widely used technique for the analysis of this compound and other nicotine metabolites. nih.govfrontiersin.orgresearchgate.net After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net

Tandem mass spectrometry (MS/MS) further enhances selectivity and structural information. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the molecule and serves as a "fingerprint" for its unambiguous identification. researchgate.netnih.gov Furthermore, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in MS/MS allow for highly sensitive and selective quantification of the target analyte, even in complex biological matrices. frontiersin.org

The high sensitivity of LC-MS/MS makes it possible to detect and quantify very low concentrations of analytes, often in the nanogram per milliliter (ng/mL) range. nih.govmdpi.com

Spectroscopic Approaches in Structural Elucidation for Research

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) for structural studies and metabolic tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. frontiersin.orgnobelprize.org It is based on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common types.

In structural studies, NMR spectra reveal the chemical environment of each atom in the molecule, allowing for the determination of its connectivity and three-dimensional structure. researchgate.net For instance, an NMR analysis of a related compound, RS1, utilized ¹H-NMR to identify methyl, amine, and olefinic protons, and a ¹³C-NMR spectrum to categorize carbon resonances, which ultimately helped in its characterization. mdpi.com

NMR is also invaluable for metabolic tracking. frontiersin.orgnih.gov By using stable isotope-labeled substrates (e.g., ¹³C- or ¹⁵N-labeled nicotine), researchers can follow the metabolic fate of these labels through the degradation pathway. nih.gov The appearance of labeled atoms in this compound and other intermediates can be monitored by NMR, providing direct evidence of the metabolic flux and pathway connections. frontiersin.org Continuous in vivo monitoring by NMR (CIVM-NMR) allows for real-time observation of metabolic dynamics within cells. frontiersin.org

Sample Preparation and Extraction Strategies for Biological Matrices in Research

Effective sample preparation is a critical first step in the analysis of this compound from biological matrices such as cell cultures or environmental samples. nih.govpandawainstitute.com The goal is to isolate the analyte of interest from interfering substances that could compromise the analysis. metrino.euresearchgate.net

Common biological matrices investigated in metabolic studies include blood, plasma, serum, urine, and various tissues. nih.govmdpi.com Each matrix presents unique challenges due to its complexity. nih.gov

Several extraction techniques are employed to isolate analytes from these complex samples:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase containing the sample and an organic solvent. researchgate.net The choice of solvent and pH are critical for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent material packed in a cartridge to selectively retain the analyte while interfering compounds are washed away. nih.govmdpi.com The analyte is then eluted with a small volume of a suitable solvent.

Protein Precipitation (PPT): For samples with high protein content, such as plasma, protein precipitation is often necessary. nih.govlcms.cz This is typically achieved by adding an organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins, leaving the smaller analytes in solution.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for various analytes in biological matrices. pandawainstitute.com It involves an initial extraction with an organic solvent followed by a cleanup step using a dispersive solid-phase extraction (dSPE) with different sorbents.

The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the analytical technique to be used. metrino.euresearchgate.net

Table of Analytical Techniques and Their Applications in this compound Research

Analytical TechniqueApplicationKey AdvantagesCommon Matrix Types
HPLC Metabolic profiling, QuantificationHigh resolution, suitable for polar compoundsCell culture media, microbial broths
GC-MS Analysis of volatile derivativesHigh separation efficiency for complex mixturesRequires derivatization for non-volatile analytes
HPLC-MS/MS Structural confirmation, Sensitive quantificationHigh sensitivity and selectivity, structural informationPlasma, urine, tissue extracts
NMR Structural elucidation, Metabolic trackingNon-destructive, detailed structural information, tracks metabolic pathwaysPurified samples, cell extracts

Table of Sample Preparation Techniques for Biological Matrices

Preparation TechniquePrincipleCommon Applications
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsGeneral purpose extraction from aqueous samples
Solid-Phase Extraction (SPE) Selective retention on a solid sorbentCleanup and concentration of analytes
Protein Precipitation (PPT) Removal of proteins using a solventPre-treatment of plasma and serum samples
QuEChERS Extraction and dispersive SPE cleanupRapid extraction from complex matrices

Optimization for enzyme assays and metabolic studies

The study of this compound is intrinsically linked to the enzymes involved in its formation and degradation. Optimizing enzyme assays is therefore a critical step in elucidating its metabolic role. The primary enzyme responsible for the cleavage of this compound is this compound hydrolase (DHPONH). asm.org Effective assay optimization for enzymes like DHPONH involves a multi-faceted approach, considering factors such as buffer composition, pH, temperature, enzyme concentration, and substrate concentration. nih.govscielo.br

A key challenge in assaying enzymes involved in the metabolism of compounds like this compound can be interference from other components in the sample, such as dissolved organic matter. illinois.edu Methodologies to mitigate such interference, for instance, by adjusting the concentration of reagents like calcium chloride, are crucial for obtaining accurate measurements of enzyme activity. illinois.edu

In the specific case of DHPONH, a coupled assay has been utilized to determine its kinetic parameters. asm.org This involves linking the activity of DHPONH to another enzyme that produces a detectable signal. The pH optimum for DHPONH has been identified as 7.5. asm.org It is also important to note that the enzyme's activity can be inhibited by related compounds, such as 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine, a factor to consider when designing and interpreting metabolic studies. wikipedia.org

Table 1: Optimized Parameters for this compound Hydrolase (DHPONH) Assay

ParameterOptimal Value/ConditionSource
pH 7.5 asm.org
Substrate This compound asm.org
Inhibitors 2,6-dimethoxypyridine, 2,3-dihydroxypyridine wikipedia.org

This table summarizes the key optimized conditions and influencing factors for the enzymatic assay of DHPONH.

Radioisotopic Labeling for Pathway Elucidation in Research

Radioisotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. wikidoc.orgwikipedia.org This method involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the chemical structure of the compound of interest. wikidoc.orgmoravek.com The radiolabeled compound can then be introduced into a biological system, and its journey and transformation into various metabolites can be tracked by detecting the emitted radiation. wikipedia.org

In the context of nicotine metabolism, of which this compound is an intermediate, radioisotopic labeling has been instrumental. tandfonline.commicrobiologyresearch.org For instance, studies using [¹⁴C]nicotine have helped to map the catabolic pathway in organisms like Arthrobacter nicotinovorans. microbiologyresearch.org By tracking the ¹⁴C label, researchers can identify the successive breakdown products, including this compound and its subsequent metabolites like 2,6-dihydroxypyridine (B1200036) and γ-N-methylaminobutyrate. asm.orgmicrobiologyresearch.org

The synthesis of radiolabeled compounds is a meticulous process that requires expertise in radiochemistry to replace specific atoms with their radioactive isotopes. moravek.com Double-labeling studies, which use two different isotopes (e.g., ³H and ¹⁴C) within the same molecule, can provide even more detailed information about metabolic transformations, such as demethylation events. oup.com

Table 2: Common Radioisotopes Used in Nicotine Metabolism Research

IsotopeCommon ApplicationDetection MethodSource
Carbon-14 (¹⁴C) Tracing the carbon skeleton of nicotine and its metabolites.Liquid Scintillation Counting, Autoradiography tandfonline.commicrobiologyresearch.orgahajournals.org
Tritium (³H) Labeling specific positions, often for studying demethylation or hydroxylation.Liquid Scintillation Counting oup.comnih.gov

This table outlines the primary radioisotopes employed in tracing the metabolic pathways related to nicotine and its derivatives.

The use of these advanced analytical methodologies, from optimized enzyme assays to sophisticated radioisotopic labeling techniques, is fundamental to a deeper understanding of the chemistry and biology of this compound.

Chemical Synthesis and Derivatization Strategies for Research Applications

Synthetic Routes for 2,6-Dihydroxypseudooxynicotine and Related Analogs

The availability of pure this compound and its isotopically labeled forms is a prerequisite for detailed biochemical and analytical investigations. Laboratory-scale synthesis provides the necessary materials for mechanistic studies, while isotopic labeling is indispensable for tracing metabolic pathways.

Laboratory scale synthesis for mechanistic studies

While detailed protocols for the direct chemical synthesis of this compound are not extensively reported in publicly available literature, its formation is a known step in the bacterial degradation of nicotine (B1678760). researchgate.net In laboratory settings, the synthesis of related dihydroxypyridine compounds often serves as a model for understanding the reactivity and properties of this class of molecules. For instance, the synthesis and characterization of 2,6-dihydroxypyridine (B1200036), a structural component of this compound, has been a focus of research to understand its role in nicotinic acid metabolism. digitellinc.com The synthesis of such precursors is crucial for developing and confirming enzymatic pathways in a laboratory setting. digitellinc.com

The general approach to synthesizing complex pyridine (B92270) derivatives often involves multi-step processes, starting from more readily available precursors. The synthesis of nicotine and its analogues, for example, involves steps like the formation of myosmine (B191914) from ethyl nicotinate (B505614) and N-vinyl-2-pyrrolidone, followed by reduction. mdpi.com While not a direct synthesis of this compound, these methodologies for constructing the core pyridine and pyrrolidine (B122466) ring systems are fundamental to developing a complete synthetic route for the target molecule.

Preparation of isotopically labeled this compound for metabolic flux analysis

The introduction of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule allows researchers to track its transformation through metabolic networks. For nicotine and its primary metabolite cotinine, deuterium-labeled analogs have been successfully used to study their disposition kinetics in humans. nih.govnih.gov These studies demonstrate the feasibility and importance of using labeled compounds in metabolic research.

A common strategy for preparing ¹³C-labeled compounds is to utilize a labeled precursor in a synthetic route. For example, versatile methods for ¹³C₂-labeling have been developed using ¹³C elemental carbon to generate labeled acetylene, a universal building block for organic synthesis. rsc.org Another approach involves site-specific labeling, such as the conversion of a formyl group to a ¹³C-labeled terminal alkyne using ¹³CBr₄. nih.gov Such strategies could potentially be applied to the synthesis of the butanoyl side chain of this compound.

The following table outlines potential isotopic labeling strategies for this compound based on established methods for other organic molecules.

IsotopeLabeling PrecursorPotential Labeled PositionsRationale
¹³C[¹³C]-Ethyl nicotinatePyridine ring carbonsIncorporation into the core heterocyclic structure.
¹³C[¹³C₄]-γ-Aminobutyric acidButanoyl side chain carbonsTracing the fate of the side chain during metabolism.
¹⁵N[¹⁵N]-AmmoniaPyridine and/or pyrrolidine nitrogenStudying nitrogen metabolism and ring cleavage.
²HDeuterated reducing agents (e.g., NaBD₄)Carbons with newly formed C-H bondsInvestigating stereospecificity of enzymatic reactions.

Derivatization Strategies for Enhanced Analytical Detection in Research

The inherent polarity of this compound, due to its hydroxyl and amino groups, can pose challenges for certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Derivatization is a chemical modification process used to convert analytes into more volatile and thermally stable forms, thereby improving their chromatographic behavior and detection sensitivity. nih.govresearchgate.netmdpi.com

Reactions for improved chromatographic and spectroscopic analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amino groups. nih.govresearchgate.net This reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and increasing its volatility.

For hydroxylated compounds like this compound, a two-step derivatization process involving methoximation followed by silylation is often employed. mdpi.com Methoximation protects carbonyl groups, preventing the formation of multiple derivatives from tautomers. The subsequent silylation of the hydroxyl and amino groups yields a single, stable derivative suitable for GC-MS analysis.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in a suitable solvent like pyridine or acetonitrile (B52724) and may require heating to ensure complete derivatization.

The table below summarizes common derivatization reactions applicable to this compound for enhanced analytical detection.

Derivatization MethodReagent(s)Functional Groups TargetedExpected ProductAnalytical Improvement
SilylationBSTFA, MSTFAHydroxyl (-OH), Secondary Amine (-NH)Trimethylsilyl (TMS) ethers and amineIncreased volatility and thermal stability for GC-MS.
AcylationAcetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA)Hydroxyl (-OH), Secondary Amine (-NH)Acetyl or trifluoroacetyl esters and amidesFormation of stable derivatives with good chromatographic properties.
AlkylationAlkyl halides (e.g., methyl iodide) in the presence of a baseHydroxyl (-OH), Secondary Amine (-NH)Methyl ethers and N-methylated amineCan improve volatility and alter fragmentation patterns in MS.

The resulting derivatized this compound can be readily analyzed by GC-MS, allowing for sensitive detection and structural elucidation based on its characteristic mass spectrum. The mass spectral fragmentation patterns of the silylated derivatives provide valuable information for confirming the identity of the analyte. nih.govresearchgate.net High-resolution mass spectrometry can be particularly useful in elucidating the fragmentation pathways of these derivatives. nih.gov Furthermore, NMR spectroscopy of the derivatized or underivatized compound can provide detailed structural information. nih.govhelsinki.filuke.fi

Computational and Theoretical Investigations of 2,6 Dihydroxypseudooxynicotine and Its Interactions

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 2,6-dihydroxypseudooxynicotine. wikipedia.org These computational methods model the electron distribution within the molecule to predict its geometry, stability, and reactivity. wordpress.comarxiv.org

This compound is a dihydroxypyridine, which is pseudooxynicotine (B1209223) where the hydrogens at positions 2 and 6 on the pyridine (B92270) ring are replaced by hydroxy groups. nih.govebi.ac.uk It is also classified as a secondary amino compound and an aromatic ketone. nih.govebi.ac.uk

Below is a table summarizing key computed properties of this compound.

PropertyValueSource
Molecular Formula C10H14N2O3 nih.gov
Molecular Weight 210.23 g/mol nih.gov
IUPAC Name 1-(2,6-dihydroxypyridin-3-yl)-4-(methylamino)butan-1-one nih.gov
Monoisotopic Mass 210.10044231 Da nih.gov
ChEBI ID CHEBI:28220 nih.gov
InChIKey JJJLAXLRPLCXNT-UHFFFAOYSA-N nih.gov

Molecular Dynamics Simulations of Enzyme-Substrate Interactions (e.g., DHPONH)

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with enzymes like this compound hydrolase (DHPONH). nih.gov These simulations model the movements of atoms over time, providing insights into the binding process and the conformational changes that occur within the enzyme's active site. mdpi.complos.org By simulating the enzyme-substrate complex, researchers can observe how the substrate binds and how the enzyme facilitates the chemical reaction. nih.govmdpi.com

MD simulations can reveal the flexibility of both the enzyme and the substrate, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov These computational experiments are crucial for understanding the catalytic mechanism at an atomic level. plos.org

The active site of an enzyme is the specific region where the substrate binds and the chemical reaction occurs. saylor.orgnumberanalytics.com It is a three-dimensional cleft formed by amino acid residues that may be distant in the primary sequence. saylor.org The precise arrangement of these residues determines the enzyme's specificity for its substrate. numberanalytics.com

In the context of DHPONH, specific amino acid residues within the active site are responsible for recognizing and binding to this compound. ijarsct.co.in The binding process, which can involve hydrogen bonding, hydrophobic interactions, and temporary covalent bonds, induces conformational changes in the active site to better accommodate the substrate, a concept known as "induced fit". saylor.org

Studies involving site-directed mutagenesis, where specific active-site residues are altered, combined with structural analysis, have been crucial in identifying the roles of individual amino acids. nih.govnih.gov For instance, mutating a particular residue might affect the enzyme's ability to bind the substrate or its catalytic efficiency, thereby revealing its function. nih.govnih.gov MD simulations can further elucidate these roles by showing how mutations alter the dynamics of the enzyme-substrate interaction. nih.gov The interaction between the substrate and active site residues stabilizes the transition state of the reaction, which lowers the activation energy and accelerates the reaction rate. saylor.org

Bioinformatic Analysis of DHPON-Related Enzymes

Bioinformatics provides powerful tools for analyzing the enzymes involved in the degradation of this compound. mdpi.comsemanticscholar.org By comparing the sequences and structures of these enzymes with others in vast databases, researchers can infer evolutionary relationships and predict functional characteristics. nih.gov

Sequence homology refers to the similarity between DNA, RNA, or protein sequences that arises from a shared evolutionary ancestor. wikipedia.org By aligning the amino acid sequence of an enzyme like DHPONH with sequences of other enzymes, it is possible to identify homologous proteins. wikipedia.org Significant sequence similarity is a strong indicator of a shared evolutionary origin and often implies a similar function. wikipedia.org

Conserved domains are specific regions within a protein sequence that have remained relatively unchanged throughout evolution, suggesting they are critical for the protein's function or structure. mdpi.comnih.gov The NCBI Conserved Domain Database (CDD) is a resource used to identify these domains in a protein sequence. mdpi.comnih.gov Identifying conserved domains in DHPONH and related enzymes helps to classify them into protein families and provides clues about their catalytic mechanisms. nih.gov

Phylogenetic analysis uses sequence data to reconstruct the evolutionary history of a group of enzymes. mdpi.comnih.gov By creating a phylogenetic tree, scientists can visualize how DHPONH and its relatives have evolved, which can help in understanding the diversification of nicotine (B1678760) degradation pathways across different organisms. semanticscholar.org

When the experimental three-dimensional structure of an enzyme is not available, computational methods can be used to predict it. ejosdr.comwikipedia.org Homology modeling, a common approach, builds a 3D model of a target protein based on the known structure of a related protein (a template). wikipedia.orgnih.gov The accuracy of the model depends heavily on the degree of sequence similarity between the target and the template. ejosdr.com For proteins without a suitable template, ab initio or template-free modeling methods can be used. nih.gov

Predictive modeling is not limited to structure. mdpi.com By analyzing the predicted structure and comparing it to known enzymes, it is possible to infer the function of a novel enzyme, including identifying its active site and potential substrates. ejosdr.comnih.gov These predictive tools are invaluable for generating hypotheses about the roles of newly discovered enzymes in metabolic pathways. mdpi.comnih.gov

Future Research Directions and Unanswered Questions

Elucidation of Remaining Unknown Enzymatic Steps and Intermediates

The central pathway for DHPON metabolism in well-studied organisms like Arthrobacter nicotinovorans involves its hydrolytic cleavage by 2,6-dihydroxypseudooxynicotine hydrolase. researchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net However, the complete metabolic picture is likely more complex, with several unanswered questions regarding enzymatic steps and potential alternative intermediates.

For instance, in some bacteria, the downstream processing of DHPON might diverge from the canonical pathway. Studies on Pseudomonas geniculata N1 have suggested that while the initial steps of nicotine (B1678760) degradation are similar to the pyridine (B92270) pathway, the subsequent conversion of DHPON may follow a different route than that observed in Arthrobacter and other Pseudomonas species. plos.orgnih.gov The precise enzymes and intermediates in these alternative branches are yet to be fully characterized.

Furthermore, the hybrid pyridine-pyrrolidine pathway (VPP pathway), identified in bacteria such as Agrobacterium tumefaciens S33 and Ochrobactrum sp. SJY1, presents its own set of unknowns. beilstein-journals.orgasm.orgnih.govplos.org While the pathway is known to proceed through 6-hydroxypseudooxynicotine (B1220760), the enzymes responsible for certain transformations leading to and from DHPON-related intermediates are not yet fully elucidated. asm.org The potential for novel enzymes with unique catalytic mechanisms remains an exciting area of exploration.

Table 1: Key Enzymes and Intermediates in DHPON-related Nicotine Degradation Pathways

PathwayKey EnzymeSubstrateProduct(s)Organism Example
Pyridine Pathway 6-hydroxypseudooxynicotine dehydrogenase6-HydroxypseudooxynicotineThis compoundArthrobacter nicotinovorans
This compound hydrolaseThis compound2,6-Dihydropyridine + 4-methylaminobutanoateArthrobacter nicotinovorans
Hybrid (VPP) Pathway Nicotine dehydrogenaseNicotine6-HydroxynicotineAgrobacterium tumefaciens S33
6-hydroxy-L-nicotine oxidase6-Hydroxynicotine6-Hydroxy-N-methylmyosmineAgrobacterium tumefaciens S33
HSP hydroxylase6-hydroxy-3-succinoylpyridine2,5-dihydroxypyridineAgrobacterium tumefaciens S33

This table is not exhaustive and represents key characterized steps.

Advanced Methodological Development for In Situ Metabolic Studies

A significant challenge in studying microbial degradation pathways is the ability to monitor metabolic processes in real-time and within their natural context. The development of advanced analytical techniques is crucial for a deeper understanding of DHPON metabolism in situ.

Future research will likely focus on the application and refinement of methods such as:

Metabolomics and Isotope Labeling: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with the use of stable isotope-labeled substrates (e.g., ¹³C- or ¹⁵N-nicotine), can trace the fate of atoms through the metabolic network, helping to identify novel intermediates and quantify fluxes through different branches of the pathway. mdpi.com

Raman Microspectroscopy: This non-invasive technique can provide chemical fingerprints of microbial cells and their immediate surroundings, allowing for the label-free monitoring of metabolic changes within single cells or microbial communities over time.

Biosensors: The development of whole-cell or enzyme-based biosensors specific for nicotine and its degradation intermediates, including DHPON, could enable real-time monitoring of degradation processes in bioreactors or environmental samples.

Multi-omics Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of how microbial cells regulate their metabolic pathways in response to nicotine and DHPON. nih.gov This systems-level understanding can reveal regulatory networks and the interplay between different metabolic modules.

These advanced methodologies will move the field beyond studies with resting cells and cell-free extracts, providing a more accurate picture of DHPON metabolism as it occurs in complex microbial communities and dynamic environments.

Exploration of DHPON Metabolism in Broader Biological Contexts

While research has primarily focused on a few model organisms, a vast diversity of nicotine-degrading microorganisms likely exists in nature. Expanding the scope of investigation to a broader range of microbial strains and their environmental roles is a key future direction.

Diverse Microbial Strains: Isolating and characterizing new nicotine-degrading bacteria and fungi from various environments, such as tobacco-processing waste, agricultural soils, and contaminated water, will undoubtedly reveal novel metabolic pathways and enzymes related to DHPON. nih.govresearchgate.netdntb.gov.uanih.gov Genera such as Flavobacterium, Chitinophaga, and Stenotrophomonas have been identified as potential nicotine degraders, but their specific metabolic pathways, including the role of DHPON, are not yet fully understood. nih.govresearchgate.net

Environmental Roles: Nicotine-degrading microbes play a crucial role in the bioremediation of nicotine-contaminated environments. researchgate.netnih.govmdpi.commdpi.com Understanding the prevalence and activity of DHPON-metabolizing organisms in different ecosystems is essential for developing effective bioremediation strategies. Metagenomic analysis of soils with a history of tobacco cultivation has already shown a correlation between the abundance of nicotine-degrading genes and nicotine content, highlighting the environmental relevance of these pathways. nih.govresearchgate.net

Microbial Consortia: In nature, microorganisms rarely exist in isolation. The degradation of complex molecules like nicotine is often a community effort, with different species carrying out successive steps in the pathway. Future research should focus on the metabolic interactions within microbial consortia, where the products of one organism, potentially including DHPON, serve as the substrate for another.

Theoretical Advancements in Predicting Metabolic Pathway Evolution and Enzyme Promiscuity

The diversity of nicotine degradation pathways suggests a fascinating evolutionary history. Theoretical and computational approaches can provide valuable insights into how these pathways emerged and how their constituent enzymes acquired their specific functions.

Predicting Metabolic Pathway Evolution: Computational models can be used to simulate the evolution of metabolic networks. nih.govqucosa.deresearchgate.net By applying principles of evolutionary biology, such as the retrograde evolution, patchwork, and toolbox models, researchers can formulate hypotheses about the stepwise assembly of the nicotine degradation pathways. nih.gov The hybrid nature of the VPP pathway, for instance, strongly suggests the recruitment of enzymes from pre-existing pathways. beilstein-journals.orgnih.govfrontiersin.org

Understanding Enzyme Promiscuity: Enzyme promiscuity, the ability of an enzyme to catalyze alternative reactions, is thought to be a key driver of metabolic innovation. nih.govpnas.org The enzymes of the nicotine degradation pathways likely evolved from ancestral enzymes with different primary functions. nih.gov Computational tools that predict enzyme promiscuity based on protein structure and sequence can help to identify the evolutionary origins of enzymes like this compound hydrolase. oup.comelifesciences.orgresearchgate.net By understanding the principles of enzyme evolution, it may become possible to engineer novel biocatalysts for specific applications, such as the synthesis of valuable chemicals from nicotine-derived intermediates.

常见问题

Q. How is 2,6-DHPON identified and validated as a metabolite in microbial nicotine degradation?

  • Methodology : Use Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) to detect molecular ion peaks ([M+H]+) at m/z 211.1442, matching the theoretical mass of 2,6-DHPON (C₁₀H₁₄N₂O₃). Confirm via comparative analysis with synthetic standards and retention time alignment in HPLC.
  • Key Evidence : ESI-TOF-MS analysis in Pseudomonas geniculata N1 identified 2,6-DHPON as a nicotine degradation intermediate .

Q. What analytical techniques are recommended for quantifying 2,6-DHPON in environmental or bacterial samples?

  • Methodology : Combine liquid chromatography (LC) with UV-Vis detection (e.g., at 260 nm for pyridine derivatives) or tandem mass spectrometry (LC-MS/MS) for higher specificity. Calibrate using purified 2,6-DHPON standards, and validate recovery rates via spiked samples.
  • Key Evidence : Structural analogs like 6-hydroxypseudooxynicotine (6HPON) were characterized using similar chromatographic methods .

Q. What is the role of 2,6-DHPON in microbial nicotine degradation pathways?

  • Methodology : Trace metabolic flux via isotopic labeling (e.g., ¹⁴C-nicotine) and monitor intermediate accumulation in knockout mutants lacking downstream enzymes (e.g., 2,6-dihydroxypyridine 3-monooxygenase).
  • Key Evidence : In Arthrobacter spp., 2,6-DHPON is hydrolyzed by 2,6-DHPON hydrolase (DHponH) to 2,6-dihydroxypyridine, a precursor for ring cleavage .

Advanced Research Questions

Q. How does 2,6-DHPON hydrolase (DHponH) catalyze the hydrolysis of 2,6-DHPON, and what are its kinetic parameters?

  • Methodology : Purify recombinant DHponH via affinity chromatography and assay activity using substrate saturation curves (Km, Vmax). Employ X-ray crystallography or cryo-EM to resolve the enzyme’s active site. Validate catalytic residues via site-directed mutagenesis.
  • Key Evidence : DHponH (EC 3.7.1.19) belongs to the amidohydrolase superfamily and requires divalent metal ions (e.g., Mg²⁺) for activity .

Q. How can researchers resolve contradictions in metabolic flux data when 2,6-DHPON accumulates unexpectedly in nicotine-degrading bacteria?

  • Methodology : Perform transcriptomic analysis to compare gene expression (e.g., dhponh, nboR) under varying conditions (e.g., pH, temperature). Use CRISPR interference (CRISPRi) to downregulate target genes and observe intermediate accumulation. Cross-validate with enzyme activity assays.
  • Key Evidence : In Pseudomonas strains, disruptions in dhponh or nboR (nicotine blue oxidoreductase) lead to 2,6-DHPON buildup, indicating pathway bottlenecks .

Q. What genetic and regulatory mechanisms control the expression of 2,6-DHPON hydrolase in Gram-positive vs. Gram-negative bacteria?

  • Methodology : Annotate gene clusters (e.g., dhponh, kdhL) via comparative genomics and identify promoter regions using RNA-seq. Test regulatory responses to nicotine analogs via luciferase reporter assays.
  • Key Evidence : In Arthrobacter nicotinovorans, the dhponh gene is co-transcribed with 6-hydroxypseudooxynicotine dehydrogenase (kdhL), suggesting operon-based regulation .

Methodological Considerations

  • Data Validation : Cross-reference ESI-TOF-MS results with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel intermediates .
  • Enzyme Assays : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific hydrolysis .
  • Statistical Analysis : Apply ANOVA or linear mixed-effects models to account for biological replicates in metabolic flux studies .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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